6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene
Overview
Description
6-phenyl-6a,12a-dihydro-6H,7H-chromeno[4,3-b]chromene is a useful research compound. Its molecular formula is C22H18O2 and its molecular weight is 314.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.130679813 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Derivative Formation
6-Phenyl-6H-Chromeno[4,3-b]quinoline derivatives, synthesized through novel methods, have demonstrated cytotoxic activity against certain cancer cell lines, highlighting their potential in cancer research. For instance, Rao et al. (2016) utilized Sc(OTf)3 catalysis in acetonitrile to create these derivatives at ambient temperature, achieving a one-pot synthesis from 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde. Preliminary evaluations revealed anticancer activity against A549 and B-16 carcinoma cell lines (Rao et al., 2016). Additionally, Mahdavinia and Peikarporsan (2013) synthesized a series of new pyranochromene derivatives, including tetrahydro-7-phenyl-6H,7H-chromeno[4,3-b]chromen-6-ones, using Michael addition domino cyclization, a method notable for its operational simplicity and high yields (Mahdavinia & Peikarporsan, 2013).
Pharmacological and Anticancer Properties
Several studies have identified the pharmacological and anticancer properties of chromene compounds. Abdelwahab and Fekry (2022) synthesized 2-amino-7-hydroxy-4-phenyl-4H-chromene-3-carbonitrile and its derivatives, finding them to display potential analgesic and anticonvulsant activities. Their research suggests that certain chromene derivatives could be more effective than others for analgesic and anti-inflammatory activities (Abdelwahab & Fekry, 2022). Furthermore, Okasha et al. (2016) synthesized chromene molecules to explore their antimicrobial activity, revealing that certain benzo[h]chromenopyrimidine and benzo[h]chromenotriazolopyrimidine derivatives exhibited promising antibacterial activities compared to reference agents (Okasha et al., 2016).
Advanced Synthesis Techniques
Advances in synthesis techniques for chromene compounds have been significant. Manna, Parai, and Panda (2011) developed an efficient synthetic route to access chromeno[4,3-b]chromene scaffolds, which are analogs of xanthenes. This method involves a three-step reaction sequence, including Michael addition, Grignard reaction, and FeCl3 catalyzed intramolecular Friedel–Craft’s reaction, showcasing a novel approach to synthesizing these compounds (Manna, Parai, & Panda, 2011).
Properties
IUPAC Name |
6-phenyl-6,6a,7,12a-tetrahydrochromeno[3,2-c]chromene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c1-2-8-15(9-3-1)21-18-14-16-10-4-6-12-19(16)23-22(18)17-11-5-7-13-20(17)24-21/h1-13,18,21-22H,14H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZDARLYEGHHER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(OC3=CC=CC=C3C2OC4=CC=CC=C41)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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